molecular formula C17H18O B3032753 Methanone, bis(3,4-dimethylphenyl)- CAS No. 4659-48-7

Methanone, bis(3,4-dimethylphenyl)-

Cat. No.: B3032753
CAS No.: 4659-48-7
M. Wt: 238.32 g/mol
InChI Key: FKFVCCPWFITRSN-UHFFFAOYSA-N
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Description

Significance and Research Context of Bis(3,4-dimethylphenyl)methanone in Organic Synthesis and Materials Science

The importance of bis(3,4-dimethylphenyl)methanone lies primarily in its utility as a precursor in various organic transformations. Substituted benzophenones, in general, are pivotal in photochemical reactions and are frequently employed as photoinitiators in polymerization processes. researchgate.netbris.ac.uknih.govacs.org The presence of the benzophenone (B1666685) core in bis(3,4-dimethylphenyl)methanone suggests its potential application in these areas. The methyl substituents on the phenyl rings can influence the compound's photophysical properties and its reactivity in comparison to unsubstituted benzophenone.

In the realm of materials science, benzophenone derivatives are integral to the synthesis of advanced polymers and other materials. For instance, they can be used to create polymers with specific thermal or optical properties. While direct research on the application of bis(3,4-dimethylphenyl)methanone in materials science is not extensively documented, its structural similarity to other functional benzophenones suggests its potential as a monomer or additive in the creation of specialized polymers. nih.gov

Furthermore, benzophenone derivatives are key starting materials for the synthesis of tetra-substituted alkenes, which are important structural motifs in many biologically active molecules and pharmaceuticals. nih.govgoogle.combeilstein-journals.orgnih.govresearchgate.net The McMurry reaction, for example, utilizes benzophenones to form these complex alkenes through a reductive coupling mechanism. google.com

Overview of Substituted Benzophenone Derivatives in Advanced Organic Chemistry

Substituted benzophenones represent a versatile class of compounds in advanced organic chemistry, with their applications spanning from medicinal chemistry to materials science. google.comacs.org The nature and position of the substituents on the phenyl rings can dramatically alter the chemical and physical properties of the benzophenone core.

These derivatives are frequently used as:

Photoinitiators: Upon absorption of UV light, benzophenones can enter an excited triplet state and abstract a hydrogen atom from a suitable donor, generating free radicals that can initiate polymerization. researchgate.net

Intermediates in Synthesis: They serve as crucial building blocks for a wide array of organic molecules. For example, they are precursors in the synthesis of various pharmaceuticals and agrochemicals. google.com

Probes in Photochemical Studies: The well-understood photochemistry of benzophenone makes its substituted derivatives excellent models for studying photochemical reactions, such as hydrogen abstraction. bris.ac.uknih.govacs.orgacs.org

The synthesis of substituted benzophenones often involves the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds to aromatic rings. researchgate.netmasterorganicchemistry.comlibretexts.org

Historical Development of Academic Research on Bis(3,4-dimethylphenyl)methanone and Structurally Related Analogues

The academic exploration of bis(3,4-dimethylphenyl)methanone is intrinsically linked to the broader history of benzophenone chemistry and the development of the Friedel-Crafts reaction in the late 19th century. masterorganicchemistry.com This reaction provided a general and efficient route to aromatic ketones, paving the way for the synthesis and study of a vast number of substituted benzophenones.

Early research on benzophenones focused on understanding their photochemical behavior, a line of inquiry that continues to this day. researchgate.netbris.ac.uknih.govacs.org The ability of benzophenone to act as a photosensitizer was a key discovery that opened up new avenues in organic synthesis and polymer chemistry.

While specific historical milestones for bis(3,4-dimethylphenyl)methanone are not prominently documented in readily available literature, its synthesis and study fall within the overarching narrative of exploring the structure-property relationships of substituted aromatic ketones. The investigation of analogues, such as those with different alkyl substitution patterns or other functional groups, has been a continuous effort to fine-tune the properties of these compounds for specific applications. acs.orgchemicalbook.com For instance, the synthesis of bis(4-fluorophenyl)methanone and its use as an imaging agent highlights the tailored applications of such derivatives. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of Methanone (B1245722), bis(3,4-dimethylphenyl)-.

PropertyValueSource
CAS Number 4659-48-7 epa.govsigmaaldrich.com
Molecular Formula C17H18O epa.govsigmaaldrich.com
Molecular Weight 238.33 g/mol epa.gov
Purity 98% cymitquimica.com
InChI Key FKFVCCPWFITRSN-UHFFFAOYSA-N cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVCCPWFITRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063547
Record name Methanone, bis(3,4-dimethylphenyl)-
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Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4659-48-7
Record name Bis(3,4-dimethylphenyl)methanone
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Record name Methanone, bis(3,4-dimethylphenyl)-
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Record name Methanone, bis(3,4-dimethylphenyl)-
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Record name Methanone, bis(3,4-dimethylphenyl)-
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Synthetic Methodologies and Precursor Chemistry of Bis 3,4 Dimethylphenyl Methanone

Strategies for the Preparation of Bis(3,4-dimethylphenyl)methanone

A common and effective strategy for synthesizing bis(3,4-dimethylphenyl)methanone involves the oxidation of the methylene (B1212753) bridge in the corresponding diarylmethane, bis(3,4-dimethylphenyl)methane (B14748202). This transformation selectively converts the CH₂ group into a carbonyl (C=O) group.

Nitric acid serves as a potent oxidizing agent for the conversion of 3,3',4,4'-tetramethyldiphenylmethane to 3,3',4,4'-tetramethylbenzophenone. This method is often employed in the subsequent steps to produce benzophenonetetracarboxylic dianhydride. orientjchem.org The oxidation process with nitric acid is typically carried out at elevated temperatures, for instance, within a range of 150 to 250°C. orientjchem.org While effective, this method requires careful control of reaction conditions to prevent over-oxidation or nitration of the aromatic rings.

Besides nitric acid, other oxidizing agents and methods have been successfully utilized.

Potassium Permanganate (B83412) Oxidation : The oxidation of 3,3',4,4'-tetramethylbenzophenone using potassium permanganate (KMnO₄) has been studied, primarily for the synthesis of 3,3',4,4'-benzophenonetetracarboxylic acid. orientjchem.org This powerful oxidant can also be applied to the precursor, bis(3,4-dimethylphenyl)methane, to yield the target ketone, although conditions must be carefully controlled to avoid oxidation of the methyl groups.

Catalytic Dehydrogenation : A distinct approach involves the ketonic decarboxylative coupling of 3,4-dimethyl-3-cyclohexene carboxylic acid, followed by dehydrogenation. prepchem.com Passing the crude product mixture over a 0.5 wt % platinum on alumina (B75360) catalyst at 385°C resulted in a 60-75% yield of 3,3',4,4'-tetramethylbenzophenone. prepchem.com

Hydrolysis of Dichloromethane (B109758) Precursor : An efficient route begins with the alkylation of o-xylene (B151617) with carbon tetrachloride in the presence of anhydrous aluminum chloride, which forms 3,3',4,4'-tetramethyldiphenyldichloromethane. orientjchem.org This intermediate is then hydrolyzed using a sodium hydroxide (B78521) solution. Optimizing the conditions to a 10% sodium hydroxide solution and a reaction time of one hour can achieve a high yield of 93% for the desired bis(3,4-dimethylphenyl)methanone. orientjchem.org

Table 1: Comparison of Other Oxidative Methods

Method Precursor Reagents/Catalyst Temperature Yield Reference
Hydrolysis 3,3',4,4'-Tetramethyldiphenyldichloromethane 10% Sodium Hydroxide Heated 93% orientjchem.org
Catalytic Dehydrogenation Crude product from coupling of 3,4-dimethyl-3-cyclohexene carboxylic acid 0.5 wt % Platinum on Alumina 385°C 60-75% prepchem.com

The formation of bis(3,4-dimethylphenyl)methanone can be achieved directly through Friedel-Crafts acylation reactions, which involve the reaction of an acylating agent with two equivalents of an aromatic substrate, in this case, o-xylene.

A notable example employs bis(trichloromethyl) carbonate (also known as triphosgene) as the acylating agent and o-xylene as the aromatic substrate. google.com The reaction is catalyzed by a Lewis acid, such as anhydrous aluminum chloride, to facilitate the electrophilic attack on the o-xylene rings, leading to the formation of the diaryl ketone. google.com This method is advantageous as it can be a one-step process to construct the core benzophenone (B1666685) structure.

Another related strategy is the Friedel-Crafts alkylation of o-xylene with carbon tetrachloride, catalyzed by aluminum chloride, to produce 3,3',4,4'-tetramethyldiphenyldichloromethane. orientjchem.org Although this is an alkylation, its product is a direct precursor to the ketone via hydrolysis, making it an integral part of this synthetic family. Optimal yields of the dichloromethane intermediate (90%) are achieved with a molar ratio of o-xylene to aluminum chloride of 1:0.67 at 0–5 °C. orientjchem.org

Modern organic synthesis frequently utilizes transition metal catalysts to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com While specific examples detailing the synthesis of bis(3,4-dimethylphenyl)methanone via these methods are not extensively documented in the provided results, the general methodologies are applicable.

One plausible approach is a palladium- or rhodium-catalyzed process. For instance, the diarylation of isocyanides with triarylbismuthines can produce N-alkyl diaryl ketimines, which can then be hydrolyzed to the corresponding diaryl ketones. mdpi.com A hypothetical synthesis of bis(3,4-dimethylphenyl)methanone could involve the reaction of an appropriate isocyanide with a bis(3,4-dimethylphenyl)bismuthine reagent in the presence of a rhodium catalyst. mdpi.com

Another potential route is the carbonylative cross-coupling of a (3,4-dimethylphenyl)-metal reagent (e.g., organoboron, organozinc) with a 3,4-dimethylaryl halide in the presence of carbon monoxide and a palladium catalyst. These reactions, such as the Suzuki or Negishi carbonylative couplings, are powerful tools for the synthesis of unsymmetrical and symmetrical diaryl ketones.

Oxidative Transformations from Bis(3,4-dimethylphenyl)methane Precursors

Mechanistic Investigations of Bis(3,4-dimethylphenyl)methanone Synthetic Pathways

The mechanisms underpinning these synthetic routes are well-established in organic chemistry.

Oxidative Transformations : The oxidation of the methylene bridge in bis(3,4-dimethylphenyl)methane likely proceeds through a radical mechanism or via the formation of an intermediate alcohol (bis(3,4-dimethylphenyl)methanol), which is then further oxidized to the ketone. With strong oxidants like nitric acid or permanganate, the reaction involves the transfer of oxygen atoms to the benzylic carbon.

Electrophilic Acylation : The Friedel-Crafts acylation mechanism involves the initial formation of a highly electrophilic acylium ion (or a complex thereof) from the acylating agent (e.g., triphosgene) and the Lewis acid catalyst. This electrophile then attacks the electron-rich o-xylene ring in a classic electrophilic aromatic substitution (EAS) reaction. A second EAS reaction on another o-xylene molecule completes the formation of the diaryl ketone. The reaction involving carbon tetrachloride proceeds similarly, forming a dichlorocarbocationic species that alkylates two molecules of o-xylene. The subsequent hydrolysis of the resulting gem-dichloride readily yields the ketone.

Transition Metal-Catalyzed Coupling : The mechanism for a hypothetical palladium-catalyzed carbonylative coupling would involve a catalytic cycle. This typically begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium complex. Transmetalation with an organometallic reagent (containing the second aryl group) and subsequent reductive elimination would yield the final diaryl ketone product and regenerate the Pd(0) catalyst. mdpi.com

Advanced Spectroscopic Characterization of Bis 3,4 Dimethylphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy of bis(3,4-dimethylphenyl)methanone, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals a distinct set of signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the phenyl rings. The protons on the two equivalent 3,4-dimethylphenyl groups give rise to a characteristic set of signals. The methyl groups at positions 3 and 4 are observed as singlets, a consequence of the absence of adjacent protons to couple with. The aromatic protons, due to their specific positions on the rings, exhibit more complex splitting patterns, typically appearing as multiplets or distinct doublets and singlets depending on their coupling interactions.

Table 1: ¹H NMR Spectroscopic Data for Bis(3,4-dimethylphenyl)methanone

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic Protons

Detailed experimental data for the aromatic protons is not consistently available in public literature, hence the generalized assignment.

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon framework of bis(3,4-dimethylphenyl)methanone. Each unique carbon atom in the molecule produces a distinct signal. The most downfield signal is characteristically that of the carbonyl carbon of the methanone (B1245722) group, typically appearing above 190 ppm due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons show a range of chemical shifts determined by their substitution and position relative to the carbonyl group. The methyl carbons, being the most shielded, appear at the most upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for Bis(3,4-dimethylphenyl)methanone

Chemical Shift (δ) ppm Assignment
Data not available Carbonyl Carbon (C=O)
Data not available Aromatic Carbons

Specific, experimentally verified chemical shifts for all carbon atoms are not uniformly reported in readily accessible sources.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H coupling correlations, helping to trace the connectivity of protons within each dimethylphenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of a proton's signal to its attached carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This technique would be instrumental in confirming the connection of the methyl groups to their respective aromatic carbons and, importantly, the attachment of the phenyl rings to the central carbonyl carbon. mdpi.com

While specific 2D NMR data for bis(3,4-dimethylphenyl)methanone is not widely published, the application of these techniques is a standard and essential part of the structural verification process for molecules of this complexity. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of bis(3,4-dimethylphenyl)methanone is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1630 cm⁻¹ for diaryl ketones. Other key features include:

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds produce a complex pattern in the "fingerprint region" (below 1400 cm⁻¹), which is highly specific to the substitution pattern of the aromatic rings. nih.govresearchgate.net

Table 3: Key FT-IR Vibrational Frequencies for Bis(3,4-dimethylphenyl)methanone

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000 Aromatic C-H Stretch
~3000-2850 Aliphatic C-H Stretch
~1650-1630 Carbonyl (C=O) Stretch

The values presented are typical ranges for the assigned functional groups.

Raman spectroscopy provides complementary information to FT-IR. nih.gov Due to the selection rules governing Raman scattering, non-polar bonds and symmetric vibrations often produce strong signals. For bis(3,4-dimethylphenyl)methanone, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Breathing Modes: These vibrations, which involve the concerted expansion and contraction of the phenyl rings, are often strong in the Raman spectrum and provide information about the substitution pattern.

Carbonyl (C=O) Stretch: The carbonyl stretch is also Raman active and its position can be compared with the FT-IR data to gain further insight into the electronic environment of the ketone.

Methyl Group Vibrations: The symmetric C-H stretching and bending modes of the methyl groups are also expected to be clearly visible in the Raman spectrum. researchgate.netscialert.net

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification and characterization. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) of bis(3,4-dimethylphenyl)methanone is a powerful technique for determining its molecular weight and understanding its fragmentation behavior upon ionization. The mass spectrum provides a fingerprint of the molecule, revealing characteristic fragments that aid in its structural confirmation.

The molecular ion peak (M⁺) for bis(3,4-dimethylphenyl)methanone is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the molecular formula C₁₇H₁₈O, the exact molecular weight is 238.33 g/mol . In the mass spectrum, this would be represented by a peak at m/z 238.

The fragmentation of aromatic ketones in EI-MS is well-characterized and primarily involves cleavage at the carbonyl group. miamioh.edu For bis(3,4-dimethylphenyl)methanone, the primary fragmentation pathways are expected to involve the cleavage of the bonds between the carbonyl carbon and the substituted phenyl rings. This leads to the formation of several key fragment ions.

A crucial fragmentation step is the formation of the 3,4-dimethylbenzoyl cation. This occurs through the cleavage of one of the C-C bonds adjacent to the carbonyl group, resulting in the loss of a 3,4-dimethylphenyl radical. The resulting acylium ion is resonance-stabilized and therefore represents a prominent peak in the spectrum.

Another significant fragmentation pathway involves the formation of the 3,4-dimethylphenyl cation. This can occur through the loss of a neutral carbon monoxide (CO) molecule from the 3,4-dimethylbenzoyl cation (a decarbonylation reaction), or through direct cleavage where the charge is retained by the aromatic fragment.

The fragmentation of a closely related compound, 4,4'-dimethylbenzophenone, shows a molecular ion at m/z 210, a prominent fragment at m/z 119 corresponding to the 4-methylbenzoyl cation, and another significant fragment at m/z 91 for the tolyl cation. nih.gov Based on this, the expected fragmentation pattern for bis(3,4-dimethylphenyl)methanone is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Bis(3,4-dimethylphenyl)methanone

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructure of Fragment
238Molecular Ion [M]⁺[C₁₇H₁₈O]⁺
133[M - C₈H₉]⁺ (3,4-dimethylbenzoyl cation)[C₉H₉O]⁺
105[M - C₉H₉O]⁺ (3,4-dimethylphenyl cation)[C₈H₉]⁺

This table is based on established fragmentation patterns for aromatic ketones and data from analogous compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. For bis(3,4-dimethylphenyl)methanone, the key chromophore is the benzophenone (B1666685) core, where the carbonyl group is conjugated with the two dimethylphenyl rings.

The UV-Vis spectrum of benzophenone and its derivatives is typically characterized by two main types of electronic transitions: π → π* and n → π* transitions. mdpi.comnih.gov

The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The presence of methyl groups on the phenyl rings, which are electron-donating substituents, typically causes a bathochromic (red) shift in the absorption maximum (λmax) of these bands compared to unsubstituted benzophenone. mdpi.com

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are characteristically of low intensity (small ε) and appear at longer wavelengths. mdpi.com This transition is formally forbidden by symmetry but is observed due to vibrational coupling. The position of the n → π* band is sensitive to the polarity of the solvent; a blue shift (hypsochromic shift) is typically observed in more polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. mdpi.com

For bis(3,4-dimethylphenyl)methanone, the presence of two methyl groups on each phenyl ring is expected to influence the positions of these absorption bands compared to unsubstituted benzophenone, which exhibits a strong π → π* absorption around 250 nm and a weak n → π* absorption around 340 nm in non-polar solvents. mdpi.com

Table 2: Estimated UV-Vis Absorption Data for Bis(3,4-dimethylphenyl)methanone in a Non-Polar Solvent

Electronic TransitionEstimated λmax (nm)Molar Absorptivity (ε)
π → π~260-270High
n → π~345-355Low

This table provides estimated values based on the known effects of alkyl substitution on the electronic spectra of benzophenones.

Crystallographic Analysis of Methanone, bis(3,4-dimethylphenyl)- Not Available in Public Scientific Literature

Despite a comprehensive search of chemical and crystallographic databases, including targeted inquiries for single-crystal X-ray diffraction data, no publicly available crystallographic information for the compound Methanone, bis(3,4-dimethylphenyl)- (also known as 3,3',4,4'-tetramethylbenzophenone) has been found. This absence of foundational data precludes the detailed analysis of its solid-state architecture as requested.

The requested article, which was to be structured around the specific crystallographic and intermolecular interaction analysis of this compound, cannot be generated. The necessary prerequisite for such a discussion is the availability of a determined crystal structure, typically lodged in a repository such as the Cambridge Structural Database (CSD). Extensive searches have not yielded a CCDC number or any publication containing the crystal structure of this specific molecule.

While the compound itself is known and commercially available, its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and the packing of molecules in the crystal lattice, has not been reported in the accessible scientific literature. Therefore, a detailed discussion on the following topics, as per the requested outline, is not possible:

Crystallographic Analysis and Solid State Architecture of Bis 3,4 Dimethylphenyl Methanone

Exploration of Polymorphism and Co-crystallization Phenomena:No studies on polymorphism or co-crystallization can be discussed without the primary crystal structure.

It is important to note that while crystallographic studies exist for other derivatives of benzophenone (B1666685), and even for more complex molecules incorporating the bis(3,4-dimethylphenyl)methanone moiety, this information is not transferable or relevant for the analysis of the standalone compound as requested.

Should the crystal structure of Methanone (B1245722), bis(3,4-dimethylphenyl)- be determined and published in the future, a detailed article as outlined could then be composed.

Computational and Theoretical Investigations of Bis 3,4 Dimethylphenyl Methanone

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's equilibrium geometry and the distribution of its electrons. A DFT study of bis(3,4-dimethylphenyl)methanone would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding a molecule's chemical reactivity and its electronic absorption properties. While these types of studies are common for many organic molecules, specific results for bis(3,4-dimethylphenyl)methanone are not presently available in the scientific literature.

Quantum Chemical Descriptors for Reactivity and Stability Prediction

From the electronic structure data obtained through DFT, a range of quantum chemical descriptors can be calculated to predict the reactivity and stability of bis(3,4-dimethylphenyl)methanone. These descriptors include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of an atom's ability to attract shared electrons.

Chemical Hardness and Softness: Indicators of a molecule's resistance to change in its electron distribution.

Energy Framework Analysis of Solid-State Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method helps in understanding the packing of molecules in the solid state and can provide insights into the material's mechanical and thermal properties. The analysis calculates the different components of the interaction energies, such as electrostatic, dispersion, and repulsion, between pairs of molecules. While this is a powerful technique for solid-state characterization, no energy framework analysis has been reported for bis(3,4-dimethylphenyl)methanone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For bis(3,4-dimethylphenyl)methanone, MD simulations could be employed to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. In a simulated condensed phase, MD can also provide insights into intermolecular interactions and the local structure of the liquid or amorphous solid. Such simulations would be crucial for understanding the macroscopic properties of the substance, but published MD studies on this specific compound are absent.

Prediction of Spectroscopic Properties via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For bis(3,4-dimethylphenyl)methanone, these predictions would include:

Infrared (IR) and Raman Spectra: The vibrational frequencies calculated using DFT can be correlated with the peaks in experimental IR and Raman spectra, helping to assign the vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Despite the utility of these predictive tools, computationally generated spectroscopic data for bis(3,4-dimethylphenyl)methanone are not available in the current body of scientific literature.

Chemical Reactivity and Transformation Pathways of Bis 3,4 Dimethylphenyl Methanone

Oxidation Reactions of the Carbonyl Moiety and Aromatic Rings

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. libretexts.orgunizin.orglibretexts.org The carbonyl carbon of bis(3,4-dimethylphenyl)methanone lacks a hydrogen atom, making it inert to common oxidizing agents that readily react with aldehydes. unizin.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., hot and alkaline), can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orglibretexts.org For bis(3,4-dimethylphenyl)methanone, this would likely lead to the formation of 3,4-dimethylbenzoic acid through the cleavage of the bond between the carbonyl carbon and one of the phenyl rings. However, this type of oxidation is often destructive and not a synthetically useful transformation. libretexts.org

Another potential oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org In this reaction, one of the aryl groups would migrate to the oxygen atom of the peroxy acid. The migratory aptitude of aryl groups is generally high. For bis(3,4-dimethylphenyl)methanone, this reaction would be expected to yield either 3,4-dimethylphenyl 3,4-dimethylbenzoate.

The aromatic rings, being substituted with activating methyl groups, are susceptible to oxidation under vigorous conditions, which could lead to the degradation of the aromatic system, potentially forming carboxylic acids from the methyl groups. msu.edu

Oxidation Reaction Reagent(s) Expected Major Product(s) Notes
Strong OxidationHot, alkaline KMnO₄3,4-Dimethylbenzoic acidInvolves C-C bond cleavage; generally a low-yield, destructive process. libretexts.orglibretexts.org
Baeyer-Villiger OxidationmCPBA or other peroxy acids3,4-Dimethylphenyl 3,4-dimethylbenzoateInvolves rearrangement of one of the aryl groups. libretexts.org
Side-Chain OxidationStrong oxidizing agentsPotential for oxidation of methyl groups to carboxylic acidsRequires harsh conditions and may lead to ring degradation. msu.edu

Reduction Reactions of the Ketone Functionality

The carbonyl group of bis(3,4-dimethylphenyl)methanone is readily reduced to a secondary alcohol, bis(3,4-dimethylphenyl)methanol. This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. rsc.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.org The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the ketone to the corresponding alcohol. youtube.com However, given the selectivity of NaBH₄ for ketones, it is often the reagent of choice for this transformation to avoid potential side reactions if other reducible functional groups were present. masterorganicchemistry.com

Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel, can also reduce the ketone to an alcohol. However, under more forcing conditions, this method can also lead to the reduction of the aromatic rings. msu.edu

For the complete removal of the carbonyl oxygen to form a methylene (B1212753) group (a CH₂ group), converting bis(3,4-dimethylphenyl)methanone to bis(3,4-dimethylphenyl)methane (B14748202), harsher reduction methods are required. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol, is effective for this purpose. wikipedia.orgyoutube.comyoutube.comchem-station.comorganic-chemistry.org This reaction proceeds through a hydrazone intermediate. wikipedia.orgorganic-chemistry.org The Clemmensen reduction, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), provides an alternative under acidic conditions. youtube.com

Reduction Reaction Reagent(s) Expected Major Product
Hydride ReductionSodium borohydride (NaBH₄) in alcoholBis(3,4-dimethylphenyl)methanol nih.gov
Hydride ReductionLithium aluminum hydride (LiAlH₄) followed by workupBis(3,4-dimethylphenyl)methanol nih.gov
Deoxygenation (Basic)Wolff-Kishner: Hydrazine (N₂H₄), KOH, heatBis(3,4-dimethylphenyl)methane
Deoxygenation (Acidic)Clemmensen: Zinc amalgam (Zn(Hg)), HClBis(3,4-dimethylphenyl)methane

Electrophilic Aromatic Substitution (EAS) Reactions on Phenyl Rings

The phenyl rings of bis(3,4-dimethylphenyl)methanone are activated towards electrophilic aromatic substitution (EAS) due to the presence of the two methyl groups on each ring. masterorganicchemistry.comlibretexts.org Alkyl groups are activating and ortho-, para-directing. oneonta.eduwikipedia.org The carbonyl group, however, is a deactivating, meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.com

The most likely positions for electrophilic attack are the carbons ortho to one of the methyl groups and para to the other (positions 2 and 5 on the rings). These positions are the most activated and sterically accessible.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the aromatic rings.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid can introduce another alkyl group, although this can be prone to polyalkylation as the product is more activated than the starting material. oneonta.edu

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) and a Lewis acid introduces an acyl group. This reaction is generally not favorable on rings that are deactivated by a carbonyl group. oneonta.edu

EAS Reaction Reagent(s) Expected Substitution Position
NitrationHNO₃, H₂SO₄Positions 2 and/or 5
BrominationBr₂, FeBr₃Positions 2 and/or 5
Friedel-Crafts AlkylationR-Cl, AlCl₃Positions 2 and/or 5

Transformations Involving the Dimethyl Substituents

The methyl groups attached to the aromatic rings can undergo free-radical reactions, particularly at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light) can lead to the selective bromination of one of the methyl groups to form a bromomethyl group. This transformation provides a handle for further synthetic modifications.

Vigorous oxidation can convert the methyl groups into carboxylic acid groups, as mentioned in the oxidation section, although this often requires harsh conditions that can also affect other parts of the molecule. msu.edu

Reaction Type Reagent(s) Expected Product
Free-Radical BrominationN-Bromosuccinimide (NBS), light/initiatorMonobromination on one of the methyl groups

Photochemical and Thermal Decomposition Pathways

Benzophenone (B1666685) and its derivatives are well-known for their photochemical activity. nih.govrsc.org Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. The triplet state of benzophenones can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. acs.org In the case of bis(3,4-dimethylphenyl)methanone, intramolecular hydrogen abstraction from one of the ortho-methyl groups is a possibility, which can lead to the formation of photoenols and subsequent cyclization products. rsc.org The presence of alkyl groups on the phenyl rings can influence the photochemistry. acs.org

The thermal stability of benzophenone derivatives is generally high. nih.govresearchgate.net Decomposition would likely occur at elevated temperatures, potentially involving radical mechanisms and cleavage of the C-C and C-O bonds. Studies on related compounds suggest that decomposition may initiate with the formation of low molecular weight radicals, followed by random scission of the molecular backbone. nih.gov The presence of multiple methyl groups might provide sites for initial radical formation.

Applications of Bis 3,4 Dimethylphenyl Methanone in Advanced Materials and Chemical Technologies

Role as a Key Intermediate in Polymer Synthesis

The unique structural characteristics of bis(3,4-dimethylphenyl)methanone, featuring a central ketone group and substituted phenyl rings, position it as a valuable intermediate in the synthesis of advanced polymers. The presence of the ketone linkage can enhance the thermal and mechanical properties of the resulting polymers, while the dimethylphenyl groups can improve solubility and processability.

Precursor for High-Performance Polyimide Resins

While direct studies on polyimides derived from the diamine analogue of bis(3,4-dimethylphenyl)methanone are not extensively documented, the broader class of polyimides synthesized from aromatic diamines containing ketone linkages and methyl substituents has been a subject of significant research. These studies provide a strong basis for understanding the potential of bis(3,4-dimethylphenyl)methanone-derived monomers in the development of high-performance polyimides.

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu The incorporation of a ketone moiety within the diamine monomer, which would be a derivative of bis(3,4-dimethylphenyl)methanone, is a strategy to further enhance these properties. The ketone group's polarity can lead to strong intermolecular interactions, contributing to higher glass transition temperatures (Tg) and improved mechanical strength. researchgate.netnih.gov

Furthermore, the presence of methyl substituents on the phenyl rings, as in the case of the 3,4-dimethylphenyl groups, can disrupt chain packing. This disruption can lead to increased solubility of the polyimide in organic solvents, a significant advantage for processing and fabrication of films and coatings. rsc.org Research on polyimides derived from diamines with ortho-methyl substituents has shown that these groups can increase the fractional free volume of the polymer, leading to improved gas permeability in membrane applications. rsc.org

The synthesis of such polyimides typically involves a two-step polycondensation reaction. The first step is the reaction of a diamine with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. This is followed by a cyclization step, usually through thermal or chemical means, to form the final polyimide. vt.edu The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers. researchgate.netscispace.com

Table 1: Representative Properties of Polyimides Derived from Structurally Similar Diamines

Dianhydride Diamine Structure Glass Transition Temp. (Tg) Decomposition Temp. (Td) Tensile Strength Elongation at Break
PMDA ODA >400 °C >500 °C >130 MPa >30%
BTDA ODA 262 °C >500 °C ~110 MPa ~15%

This table presents data for common polyimides to illustrate the range of properties achievable. PMDA: Pyromellitic dianhydride, BTDA: Benzophenonetetracarboxylic dianhydride, 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640), ODA: 4,4'-Oxydianiline, TMBP: 3,3',5,5'-Tetramethylbenzidine. Data is illustrative and sourced from general polymer science literature.

Integration into Other Polymer Systems (e.g., Composites)

The bis(3,4-dimethylphenyl)methanone moiety can be integrated into other polymer systems, such as composites, to impart specific properties. The inherent characteristics of the diaryl ketone structure, including thermal stability and mechanical robustness, make it an attractive component for reinforcing polymer matrices. numberanalytics.com

In the context of composites, polymers containing the bis(3,4-dimethylphenyl)methanone unit could serve as a high-performance matrix material. For instance, poly(arylene ether ketone)s (PAEKs), a class of polymers that includes structures similar to that derived from bis(3,4-dimethylphenyl)methanone, are known for their excellent thermal and mechanical properties and are often used in demanding applications, including aerospace and automotive components. numberanalytics.com

Building Block for Functional Organic Molecules and Material Architectures

The diaryl ketone functionality of bis(3,4-dimethylphenyl)methanone makes it a versatile building block for the synthesis of a wide array of functional organic molecules and complex material architectures. nih.govnih.govresearcher.liferesearchgate.netresearchgate.netresearchgate.net The carbonyl group can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular structures.

One common reaction of diaryl ketones is their conversion to Schiff bases through condensation with primary amines. researchgate.netjocpr.comresearchgate.net These Schiff bases can act as ligands for the formation of metal complexes with interesting catalytic or photophysical properties. For example, a novel Schiff base, {3,4-Bis[(2-Hydroxy-benzylidene) amino] phenyl} phenyl methanone (B1245722), was synthesized from (3,4-diaminophenyl) phenyl methanone and 2-hydroxybenzaldehyde. researchgate.net

Furthermore, diaryl ketones can be used as precursors for the synthesis of other heterocyclic compounds. The reactivity of the carbonyl group allows for cyclization reactions to form various ring systems. The synthesis of 3,3-diarylpyrrolidines from diaryl ketones is one such example, demonstrating the utility of these compounds in constructing complex molecular scaffolds. umich.edu

The development of new catalytic methods, such as iron-catalyzed arylation of aroyl cyanides and palladium-catalyzed reactions, has expanded the synthetic utility of diaryl ketones, enabling the efficient synthesis of a wide range of derivatives. nih.govrsc.orgacs.org These methods allow for the introduction of various substituents onto the aromatic rings, providing a means to fine-tune the electronic and steric properties of the resulting molecules for specific applications.

Design and Synthesis of Novel Material Systems Incorporating the Bis(3,4-dimethylphenyl)methanone Moiety

The structural features of bis(3,4-dimethylphenyl)methanone provide a foundation for the rational design and synthesis of novel material systems with tailored properties. By strategically modifying the core structure or incorporating it into larger polymeric architectures, materials with enhanced thermal stability, specific optical properties, or improved processability can be developed.

The synthesis of novel poly(aryl ether ketone)s (PAEKs) and polyetherimides (PEIs) represents a promising avenue for creating new materials based on the bis(3,4-dimethylphenyl)methanone moiety. researchgate.netvub.be These polymers are known for their high performance, and the incorporation of the dimethyl-substituted phenyl groups could lead to materials with a unique combination of properties. For example, the synthesis of novel poly(aryl ether ketone ketone)s containing an o-dibenzobenzene moiety has been shown to result in amorphous polymers with high glass transition temperatures and good thermal stability. vub.be

Furthermore, the bis(3,4-dimethylphenyl)methanone structure can be chemically modified to introduce new functionalities. For instance, the ketone group can be converted to a dithioketal, which can then undergo exchange reactions with diols to create novel poly(arylene ether ketal)s. reading.ac.uk These modified polymers often exhibit different solubility and processing characteristics compared to the parent ketone-containing polymers.

The design of new materials can also involve the synthesis of copolymers or blends where the bis(3,4-dimethylphenyl)methanone-containing polymer is combined with other polymers to achieve a desired balance of properties. This approach allows for the creation of materials with a wide range of performance characteristics suitable for various advanced applications.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of Bis 3,4 Dimethylphenyl Methanone

Synthesis of Substituted Bis(dimethylphenyl)methanone Derivatives

The synthesis of substituted bis(dimethylphenyl)methanone derivatives can be achieved through several established synthetic routes, primarily revolving around the versatile Friedel-Crafts acylation reaction. This method allows for the introduction of a carbonyl bridge between two aromatic rings. For the synthesis of asymmetrically substituted bis(3,4-dimethylphenyl)methanone derivatives, a two-step process is typically employed. The first step involves the Friedel-Crafts acylation of a substituted 1,2-dimethylbenzene (ortho-xylene) with a suitable benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This yields a substituted (3,4-dimethylphenyl)methanone. The resulting intermediate can then be further functionalized on the second aromatic ring.

A more direct, though less controlled for asymmetrical products, method is the reaction of two equivalents of a substituted 1,2-dimethylbenzene with a phosgene (B1210022) equivalent, like carbonyl chloride or triphosgene. This approach is more suitable for the synthesis of symmetrically substituted derivatives.

Furthermore, specific derivatives can be synthesized through the modification of precursor molecules. For instance, amino-substituted derivatives, such as those derived from 3,4-diaminobenzophenone (B196073), can be synthesized and subsequently transformed into Schiff bases by reacting them with aldehydes or ketones. researchgate.net An example is the synthesis of {3,4-bis-[(2-hydroxy-3-methoxy benzylidene)amino] phenyl}phenyl methanone (B1245722), which involves the reaction of 3,4-diaminobenzophenone with o-vanillin. researchgate.net This highlights that once an amino group is present, a wide range of derivatives can be accessed.

Another synthetic strategy involves the oxidation of the corresponding diphenylmethane (B89790) precursor. The methylene (B1212753) bridge of a bis(3,4-dimethylphenyl)methane (B14748202) derivative can be oxidized to a ketone using various oxidizing agents. The choice of oxidant is crucial to avoid unwanted side reactions, especially with sensitive substituents on the aromatic rings.

Research has also shown the synthesis of related structures, such as (2-Benzoylphenyl)(3,4-dimethylphenyl)methanone, which was prepared by the lead tetraacetate oxidation of 1-(3,4-dimethylphenyl)-3-phenyl-2-benzofuran in refluxing tetrahydrofuran (B95107) (THF). nih.gov This demonstrates that ring-opening reactions of heterocyclic precursors can also serve as a viable route to complex benzophenone (B1666685) derivatives.

Systematic Exploration of Aromatic Ring Substituent Effects on Reactivity and Properties

The reactivity of the aromatic rings in bis(3,4-dimethylphenyl)methanone towards electrophilic aromatic substitution (EAS) is significantly influenced by the substituents present. fiveable.me The two methyl groups on each ring are electron-donating groups (EDGs) through an inductive effect and hyperconjugation. libretexts.org As such, they are activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the ortho and para positions relative to themselves. fiveable.melibretexts.org

In the case of the 3,4-dimethylphenyl rings, the positions available for substitution are 2, 5, and 6. The directing effects of the two methyl groups are cooperative, reinforcing the activation of certain positions. Specifically, the methyl group at position 3 directs ortho (to positions 2 and 4) and para (to position 6). The methyl group at position 4 directs ortho (to positions 3 and 5) and para (to position 1, which is blocked). The combined effect strongly activates positions 2, 5, and 6 for electrophilic attack, with steric hindrance likely playing a role in the regioselectivity of the final product.

The introduction of a new substituent onto one of the aromatic rings will further modify the reactivity based on its electronic nature:

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) are strong activating groups that donate electron density to the ring through resonance. fiveable.melibretexts.org Their presence would further increase the rate of subsequent EAS reactions. They are also ortho, para-directors, and their directing influence would either reinforce or compete with the existing methyl groups. msu.edu

Halogens: Halogens (-F, -Cl, -Br, -I) present a mixed effect. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance via their lone pairs. libretexts.orglibretexts.org

The following table summarizes the effects of various substituents on the reactivity of the aromatic rings in bis(3,4-dimethylphenyl)methanone derivatives towards electrophilic aromatic substitution.

Substituent (R)Electronic EffectRing ReactivityDirecting Effect
-OH, -OR, -NH₂Strong Electron-Donating (Resonance)Strongly ActivatingOrtho, Para
-Alkyl (e.g., -CH₃)Electron-Donating (Inductive)ActivatingOrtho, Para
-H(Reference)--
-F, -Cl, -Br, -IInductively Withdrawing, Resonantly DonatingDeactivatingOrtho, Para
-CHO, -CORElectron-Withdrawing (Resonance & Inductive)DeactivatingMeta
-NO₂, -CN, -SO₃HStrong Electron-Withdrawing (Resonance & Inductive)Strongly DeactivatingMeta

Structural Modifications and their Impact on Synthetic Accessibility and Chemical Behavior

Structural modifications, namely the introduction of various substituents onto the aromatic rings of bis(3,4-dimethylphenyl)methanone, have a profound impact on both the synthetic accessibility of further derivatives and the fundamental chemical behavior of the molecule.

From a synthetic standpoint, the nature of the existing substituents dictates the feasibility and outcome of subsequent reactions. For instance, the presence of strongly deactivating groups, such as a nitro group, will significantly hinder further electrophilic aromatic substitution, requiring harsher reaction conditions which may not be compatible with other functional groups in the molecule. msu.edu Conversely, highly activating groups like hydroxyl or amino groups can lead to over-reaction or side reactions if not properly controlled. Steric hindrance also plays a critical role; bulky substituents ortho to the remaining reactive sites can impede the approach of an electrophile, thereby lowering reaction yields or altering the regiochemical outcome.

The chemical behavior, particularly the photochemical properties characteristic of benzophenones, is highly sensitive to structural modifications. Benzophenones are known to absorb UV light, promoting an electron from a non-bonding orbital (n) on the carbonyl oxygen to an anti-bonding π-orbital (π), resulting in an n-π excited triplet state. nih.gov This excited state is responsible for many of the photochemical reactions of benzophenones, such as photoreduction and acting as a photosensitizer.

The introduction of substituents can alter the energy levels of both the ground and excited states. researchgate.net Electron-donating groups on the aromatic rings tend to raise the energy of the n-π* state and lower the energy of the π-π* state. This can influence the nature of the lowest excited state and, consequently, the photochemical reaction pathways. researchgate.net For example, a study on meta-substituted benzophenones showed that electron-donating groups can facilitate "meta-effect" photochemical reactions by stabilizing the critical biradical intermediate. researchgate.net In contrast, electron-withdrawing groups can alter the excited-state reactivity in different ways, potentially opening up different reaction channels or quenching the photoreactivity altogether.

Comparative Academic Studies with Isomeric and Homologous Benzophenones

A comparative analysis of bis(3,4-dimethylphenyl)methanone with its isomers and homologs provides valuable insights into how subtle changes in molecular structure can influence physical and chemical properties.

Isomeric Benzophenones:

Comparing bis(3,4-dimethylphenyl)methanone with its isomers, such as bis(3,5-dimethylphenyl)methanone (B3049945) nih.gov and bis(2,5-dimethylphenyl)methanone chemsynthesis.com, reveals significant differences based on the substitution pattern of the methyl groups.

Bis(3,5-dimethylphenyl)methanone: In this isomer, the methyl groups are meta to the point of attachment of the carbonyl group. This substitution pattern results in a different electronic environment and steric profile around the carbonyl bridge compared to the 3,4-disubstituted isomer. The symmetry of the 3,5-isomer is higher, which can influence its crystalline packing and melting point.

Bis(2,5-dimethylphenyl)methanone: The presence of a methyl group at the ortho position (position 2) introduces significant steric hindrance around the carbonyl group. chemsynthesis.com This steric crowding can restrict the rotation of the phenyl rings, leading to a more twisted conformation compared to the 3,4- and 3,5-isomers. This twisting affects the conjugation between the carbonyl group and the aromatic rings, which in turn influences its electronic and photochemical properties.

The following table provides a comparison of the basic properties of these isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methanone, bis(3,4-dimethylphenyl)-4659-48-7 epa.govC₁₇H₁₈O238.33 epa.gov
Methanone, bis(3,5-dimethylphenyl)-22679-40-9 nih.govC₁₇H₁₈O238.32 nih.gov
Methanone, bis(2,5-dimethylphenyl)-Not AvailableC₁₇H₁₈O238.329 chemsynthesis.com

Homologous and Other Substituted Benzophenones:

Comparisons can also be drawn with other benzophenone derivatives to understand the role of different functional groups.

Hydroxy- and Methoxy-substituted Benzophenones: Studies on these compounds reveal the significant impact of substituents capable of hydrogen bonding. nih.gov For example, 2-hydroxybenzophenones exhibit strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This feature is crucial for their application as UV stabilizers, as it provides an efficient pathway for the dissipation of absorbed UV energy. nih.gov Bis(3,4-dimethylphenyl)methanone lacks this capability.

Benzophenone-3 (Oxybenzone): This widely used UV filter is a hydroxy- and methoxy-substituted benzophenone. researchgate.netnih.gov A comparative review highlights that its photoprotective properties are directly linked to its specific substitution pattern, which dictates its UV absorption spectrum and photostability. researchgate.net This contrasts with bis(3,4-dimethylphenyl)methanone, whose properties are primarily governed by its alkyl substituents.

Michler's Ketone (4,4'-bis(dimethylamino)benzophenone): This compound contains powerful electron-donating dimethylamino groups. nih.gov These groups drastically alter the electronic properties of the molecule, leading to strong absorption in the visible region and making it a key intermediate in dye synthesis. This serves as an extreme example of how strong resonance-donating groups can fundamentally change the properties compared to the alkyl-substituted title compound.

Emerging Research Directions and Future Perspectives on Bis 3,4 Dimethylphenyl Methanone

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of benzophenones, including bis(3,4-dimethylphenyl)methanone, often relies on the Friedel-Crafts acylation, a reaction notorious for its use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. begellhouse.comnumberanalytics.com This generates significant chemical waste, prompting a shift towards more environmentally benign alternatives. stanford.edu

Future research is intensely focused on "greener" synthetic routes. begellhouse.com A key area of development is the use of heterogeneous solid acid catalysts, such as zeolites, acid-treated metal oxides, and heteropoly acids. researchgate.net These catalysts are easily separated from the reaction mixture, allowing for simple recovery and recyclability, which drastically reduces waste. numberanalytics.comresearchgate.net For instance, zinc oxide (ZnO) has been demonstrated as a low-cost, eco-friendly, and reusable catalyst for the acylation of various aromatic compounds. researchgate.netorganic-chemistry.org Another promising approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation, which can accelerate reaction times and reduce energy consumption. organic-chemistry.org

The development of alternative acylating agents to replace hazardous acyl chlorides is also a critical research direction. Using carboxylic acids directly as acylating agents is a highly attractive, atom-economical approach. researchgate.net Methodologies employing reagents like cyanuric chloride or systems like trifluoroacetic anhydride (B1165640) (TFAA)/phosphoric acid allow for the in situ activation of carboxylic acids, avoiding the need to prepare the acid chloride separately. organic-chemistry.orgmdma.ch

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Diaryl Ketones

FeatureTraditional Friedel-Crafts AcylationEmerging Green Methodologies
Catalyst Stoichiometric AlCl₃Catalytic amounts of reusable solid acids (e.g., Zeolites, ZnO) or metal triflates. numberanalytics.comresearchgate.net
Solvent Chlorinated solvents (e.g., Dichloromethane)Solvent-free, or greener solvents like ionic liquids. researchgate.netorganic-chemistry.org
Acylating Agent Acyl ChloridesCarboxylic Acids, Anhydrides. researchgate.netmdma.ch
Waste Generation High (acidic aqueous waste)Low (recyclable catalyst, minimal byproducts)
Atom Economy LowHigh

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Beyond green chemistry, the quest for superior catalytic systems is driven by the need for higher yields, better selectivity, and milder reaction conditions. For the synthesis of specifically substituted benzophenones like bis(3,4-dimethylphenyl)methanone, regioselectivity is paramount. Novel catalysts are being designed to offer precise control over the acylation position on the aromatic ring.

Rare-earth metal triflates, such as scandium triflate (Sc(OTf)₃), have emerged as highly effective, water-tolerant Lewis acid catalysts that can be used in catalytic amounts. numberanalytics.com Their stability and high activity allow for efficient acylation under milder conditions than traditional methods. numberanalytics.com Another frontier is the use of metal-organic frameworks (MOFs) as catalysts. numberanalytics.com The tunable porous structure of MOFs can be engineered to provide size and shape selectivity, potentially leading to highly specific acylation reactions.

Furthermore, catalytic systems that bypass the Friedel-Crafts pathway are being explored. For example, carbonylative cross-coupling reactions, such as the carbonylative Suzuki coupling, represent a powerful method for synthesizing diaryl ketones from aryl halides and arylboronic acids. researchgate.net This approach offers a different and often more flexible route to asymmetrically substituted benzophenones and can be performed using advanced palladium-based nanocatalysts that are highly efficient and reusable. researchgate.net

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic methods described above, a deep understanding of reaction kinetics, mechanisms, and the behavior of intermediates is essential. Advanced in-situ characterization techniques are becoming indispensable tools for real-time reaction monitoring.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to "watch" a reaction as it happens. By inserting probes directly into the reaction vessel, it is possible to track the consumption of reactants and the formation of products and intermediates over time. For the synthesis of bis(3,4-dimethylphenyl)methanone, in-situ monitoring could elucidate the mechanism of catalyst activation, identify transient intermediates, and precisely determine the optimal reaction endpoint. This data is invaluable for maximizing yield and minimizing the formation of impurities. For example, the in situ formation of powerful acylating agents from carboxylic acids has been successfully observed, providing crucial mechanistic insights that help refine the process. mdma.ch

Table 2: In-Situ Characterization Techniques and Their Applications in Synthesis

TechniqueInformation ProvidedRelevance to Bis(3,4-dimethylphenyl)methanone Synthesis
FTIR/Raman Spectroscopy Real-time tracking of functional group changes (e.g., C=O bond formation).Monitoring the rate of acylation and detecting reaction completion.
Process NMR Spectroscopy Quantitative analysis of reactant, product, and intermediate concentrations.Elucidating reaction pathways and kinetics, optimizing catalyst loading.
Calorimetry Measurement of heat flow from the reaction.Assessing reaction safety parameters and understanding thermodynamics.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The structural and electronic properties of the benzophenone (B1666685) scaffold make it an attractive building block for supramolecular chemistry. The carbonyl group can act as a hydrogen bond acceptor, while the two dimethylphenyl rings can engage in π-π stacking and hydrophobic interactions. These non-covalent interactions can be programmed to drive the self-assembly of bis(3,4-dimethylphenyl)methanone molecules into larger, ordered structures.

A key emerging application is the development of functional materials based on self-assembling benzophenone derivatives. nih.gov For instance, researchers have functionalized benzophenone with dipeptides, creating molecules that self-assemble in solution to form supramolecular gels. nih.govacs.org When used as photoinitiators, these gels can act as templates to control polymerization in three dimensions, creating robust, structured polymeric materials. nih.govacs.org This approach offers a bottom-up method for fabricating complex microstructures. Future research could explore how the specific substitution pattern of bis(3,4-dimethylphenyl)methanone influences its self-assembly behavior, potentially leading to new gels, liquid crystals, or other soft materials with tailored properties.

Predictive Modeling and Data Science Approaches in Benzophenone Research

The fields of machine learning (ML) and data science are poised to revolutionize how chemical research is conducted. beilstein-journals.org Instead of relying solely on trial-and-error, predictive models can be used to accelerate the discovery and optimization of reactions. nih.gov For the synthesis of bis(3,4-dimethylphenyl)methanone, these approaches can be transformative.

By training ML algorithms on large datasets of known chemical reactions, models can predict the outcomes of new, untested reactions. beilstein-journals.orgacs.org This includes predicting the yield, identifying the optimal catalyst, and suggesting the best reaction conditions (temperature, solvent, time) with a significantly reduced number of experiments. beilstein-journals.org This not only saves time and resources but can also uncover non-intuitive solutions that a human researcher might overlook. acs.org

Furthermore, computational chemistry, particularly Density Functional Theory (DFT), can be used to model the electronic structure of molecules and reaction intermediates. acs.org This allows for the calculation of properties and the elucidation of reaction mechanisms at a molecular level. For instance, computational models can help explain the regioselectivity of a Friedel-Crafts reaction or predict the photophysical properties of a new benzophenone derivative. The integration of these predictive tools will be a hallmark of future research, enabling a more rational and efficient design of syntheses and functional molecules based on the bis(3,4-dimethylphenyl)methanone scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methanone, bis(3,4-dimethylphenyl)-, and what methodological considerations ensure high purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4-dimethylbenzene derivatives and acyl chlorides. Key steps include:

  • Catalytic use of Lewis acids (e.g., AlCl₃) in anhydrous solvents (e.g., dichloromethane) under controlled temperature (0–5°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
  • Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via GC-MS or HPLC .

Q. How can spectroscopic and crystallographic techniques characterize Methanone, bis(3,4-dimethylphenyl)-?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretching vibrations near 1680–1700 cm⁻¹ and aromatic C-H stretches (3000–3100 cm⁻¹) .
  • NMR : ¹H NMR shows singlet peaks for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.4 ppm); ¹³C NMR confirms the ketone carbon (δ ~200 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Note potential challenges in resolving methyl group orientations due to steric hindrance .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for aromatic ketones) .
  • Light sensitivity : Store in amber glassware under inert gas (N₂/Ar) to prevent photodegradation, as demonstrated for structurally similar benzophenones .
  • Hydrolytic stability : Monitor via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC quantification of degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for Methanone, bis(3,4-dimethylphenyl)-?

  • Methodological Answer :

  • Compare datasets using SHELXL refinement parameters (e.g., R-factor, displacement parameters) to identify outliers in bond angles or torsional strains .
  • Perform Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C-H···O contacts) that may influence crystal packing .
  • Replicate synthesis and crystallization under controlled conditions (e.g., slow evaporation vs. diffusion methods) to isolate polymorphs .

Q. What computational strategies validate experimental photophysical properties of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and compare with UV-Vis absorption spectra (e.g., λmax ~280–320 nm for aryl ketones) .
  • Molecular dynamics simulations : Predict solvatochromic shifts by simulating solvent interactions (e.g., polarity effects in DMSO vs. hexane) .
  • Validate computational models against experimental data (e.g., NIST reference spectra) to refine parameters .

Q. How do substituent effects (methyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform kinetic studies using Suzuki-Miyaura coupling with aryl boronic acids. Steric hindrance from 3,4-dimethyl groups may reduce reaction rates compared to unsubstituted analogs .
  • Analyze regioselectivity via ¹H NMR and X-ray crystallography of coupled products .
  • Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize yields .

Q. What methodologies identify and quantify degradation products under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode to detect quinone derivatives (m/z shifts +16 Da for oxidation) .
  • EPR spectroscopy : Monitor radical intermediates during UV-induced degradation .
  • Develop a validated HPLC-DAD protocol with calibration standards for major degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.